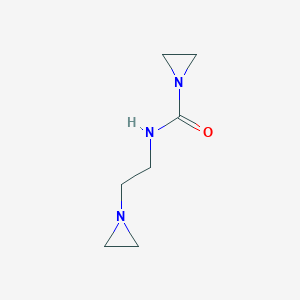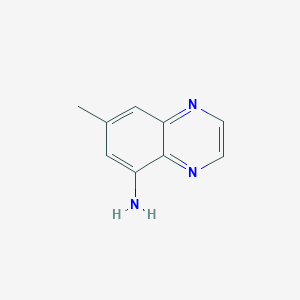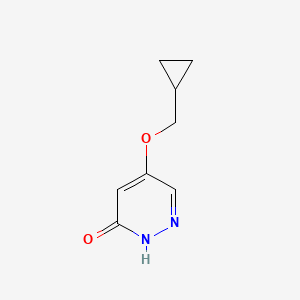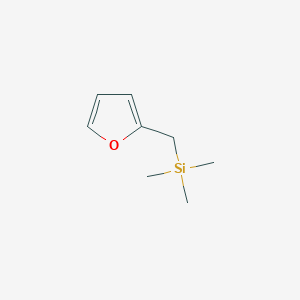
N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide is an organic compound that features two aziridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide typically involves the reaction of aziridine derivatives with suitable reagents. One common method is the reaction of aziridine-2-carboxylic acid derivatives with ethyl chloroformate in the presence of N-methylmorpholine . This reaction forms the desired aziridine compound through a nucleophilic substitution mechanism.
Industrial Production Methods
Industrial production of aziridine compounds often involves the polymerization of aziridine monomers. This can be achieved through cationic or anionic ring-opening polymerization, which allows for the production of polyamines with various structures . The choice of polymerization method depends on the desired properties of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic ring-opening reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used to open the aziridine rings.
Catalysts: Lewis acids and bases can be used to facilitate the ring-opening reactions.
Major Products Formed
The major products formed from the reactions of this compound are typically alkylated derivatives, resulting from the nucleophilic attack on the aziridine rings .
Applications De Recherche Scientifique
N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to alkylate DNA and proteins.
Polymer Science: It is used in the synthesis of polyamines, which have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.
Biological Studies: The compound’s reactivity with thiol groups makes it a valuable tool for studying protein interactions and modifications.
Mécanisme D'action
The mechanism of action of N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide involves the alkylation of nucleophilic sites on DNA and proteins. The aziridine rings are highly strained and reactive, allowing them to form covalent bonds with nucleophiles such as thiol groups on proteins . This alkylation can disrupt normal cellular processes, leading to cell death, which is why the compound is of interest as a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and use as an immunomodulatory anticancer drug.
N-(2-Hydroxyethyl)aziridine: Used in polymer science for the synthesis of polyamines.
Aziridine-1-carbaldehyde Oximes: Studied for their cytotoxic activity and potential as anticancer agents.
Uniqueness
N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide is unique due to its dual aziridine rings, which enhance its reactivity and potential for forming complex alkylated products. This makes it particularly valuable in medicinal chemistry and polymer science applications.
Propriétés
Formule moléculaire |
C7H13N3O |
|---|---|
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
N-[2-(aziridin-1-yl)ethyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C7H13N3O/c11-7(10-5-6-10)8-1-2-9-3-4-9/h1-6H2,(H,8,11) |
Clé InChI |
LDJYHFHLEQFSCH-UHFFFAOYSA-N |
SMILES canonique |
C1CN1CCNC(=O)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Isoxazolo[5,4-e]indole](/img/structure/B11917762.png)

![5-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11917767.png)





![6H-Indeno[4,5-B]furan](/img/structure/B11917824.png)
![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B11917827.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)



